Cas no 15727-65-8 (1-Ethynylnaphthalene)
1-Ethynylnaphthalene Chemical and Physical Properties
Names and Identifiers
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- Naphthalene, 1-ethynyl-
- 1-ETHYNYL NAPHTHALENE
- (1-naphthyl)acetylene
- 1-(ethynyl)naphthalene
- 1-naphthalene-acetylene
- ethynyl-naphthalene
- Naphthalene,1-ethynyl
- naphthylacetylene
- 1-Ethynylnaphthalene
- alpha-Naphthylacetylene
- 1-naphthylethyne
- I+/--ethynylnaphthalene
- MFCD02093737
- EN300-1254862
- ethynylnaphthalene
- AMY19110
- DTXSID90935650
- 1-ethynyl-naphthalene
- MCZUXEWWARACSP-UHFFFAOYSA-N
- AKOS005257076
- 1-Ethynylnaphthalene, 97%
- SY058294
- HY-111430
- CS-0040672
- J-009399
- PD102345
- 15727-65-8
- 304905-17-7
- FT-0723095
- InChI=1/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9
- F21368
- MS-20422
- 1-naphthylacetylene
- STL556117
- BBL102318
- DB-312180
- 1-Ethynyl -naphthalene
- DTXCID501364276
- DB-019180
-
- MDL: MFCD02093737
- Inchi: 1S/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9H
- InChI Key: MCZUXEWWARACSP-UHFFFAOYSA-N
- SMILES: C12C=CC=CC1=CC=CC=2C#C
Computed Properties
- Exact Mass: 152.06300
- Monoisotopic Mass: 152.062600255g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Golden liquid
- Density: 1.070 g/mL at 25 °C(lit.)
- Melting Point: 1°C
- Boiling Point: 209.67°C (rough estimate)
- Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
- Refractive Index: n20/D 1.6500(lit.)
- PSA: 0.00000
- LogP: 2.82110
- Solubility: Not determined
1-Ethynylnaphthalene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1-Ethynylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-111430-10mM*1mLinDMSO |
1-Ethynylnaphthalene |
15727-65-8 | 99.27% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-111430-100mg |
1-Ethynylnaphthalene |
15727-65-8 | 99.27% | 100mg |
¥500 | 2024-04-19 | |
| MedChemExpress | HY-111430-500mg |
1-Ethynylnaphthalene |
15727-65-8 | 99.27% | 500mg |
¥1000 | 2024-04-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E303011-100mg |
1-Ethynylnaphthalene |
15727-65-8 | ≥99% | 100mg |
¥479.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E303011-500mg |
1-Ethynylnaphthalene |
15727-65-8 | ≥99% | 500mg |
¥997.00 | 2021-05-25 | |
| ChemScence | CS-0040672-1g |
1-Ethynylnaphthalene |
15727-65-8 | 99.71% | 1g |
$58.0 | 2022-04-27 | |
| ChemScence | CS-0040672-5g |
1-Ethynylnaphthalene |
15727-65-8 | 99.71% | 5g |
$239.0 | 2022-04-27 | |
| ChemScence | CS-0040672-10g |
1-Ethynylnaphthalene |
15727-65-8 | 99.71% | 10g |
$400.0 | 2022-04-27 | |
| ChemScence | CS-0040672-25g |
1-Ethynylnaphthalene |
15727-65-8 | 99.71% | 25g |
$835.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35955-250mg |
1-Ethynylnaphthalene |
15727-65-8 | 97% | 250mg |
¥30.0 | 2024-07-18 |
1-Ethynylnaphthalene Suppliers
1-Ethynylnaphthalene Related Literature
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Masaki Yanagi,Azusa Suzuki,Robert H. E. Hudson,Yoshio Saito Org. Biomol. Chem. 2018 16 1496
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Juhwan Kim,Mehran J. Umerani,Reina Kurakake,Huiting Qin,Joseph W. Ziller,Alon A. Gorodetsky,Young S. Park RSC Adv. 2021 11 13722
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Azusa Suzuki,Masaki Yanagi,Takuya Takeda,Robert H. E. Hudson,Yoshio Saito Org. Biomol. Chem. 2017 15 7853
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Azusa Suzuki,Mio Saito,Ryuzi Katoh,Yoshio Saito Org. Biomol. Chem. 2015 13 7459
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5. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group
Additional information on 1-Ethynylnaphthalene
Research Briefing on 1-Ethynylnaphthalene (CAS: 15727-65-8) in Chemical Biology and Pharmaceutical Applications
1-Ethynylnaphthalene (CAS: 15727-65-8) is a naphthalene derivative featuring an ethynyl group, which has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. Recent studies have explored its utility as a building block for synthesizing complex organic molecules, particularly in click chemistry and bioorthogonal reactions. This briefing consolidates the latest findings on its synthesis, biological activity, and emerging applications.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 1-Ethynylnaphthalene as a precursor for developing fluorescent probes targeting amyloid-beta aggregates in Alzheimer's disease. The ethynyl group enabled efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding probes with high binding affinity (Kd = 12 nM) and selectivity. This highlights its potential in neurodegenerative disease diagnostics.
In materials science, researchers at MIT (2024) leveraged 1-Ethynylnaphthalene's π-conjugated system to design organic semiconductors with tunable bandgaps (1.8–2.4 eV). The compound's rigid naphthalene core and ethynyl spacer facilitated charge transport, achieving hole mobility of 0.45 cm²/V·s in thin-film transistors—a 30% improvement over analogous phenyl-based systems.
Pharmacological investigations revealed unexpected kinase inhibitory activity. A Nature Chemical Biology paper (2023) identified 1-Ethynylnaphthalene derivatives as allosteric modulators of MAPK14 (p38α), with lead compound EN-7 showing IC50 = 280 nM and >100-fold selectivity over other kinases. Molecular dynamics simulations attributed this to unique hydrophobic interactions with the kinase's αC-helix.
Ongoing clinical-stage research (Phase I/II) by Novartis explores 1-Ethynylnaphthalene-containing PROTACs for degrading BRD4 in hematological malignancies. Early data show 60% tumor reduction in xenograft models at 5 mg/kg dosing, with favorable pharmacokinetics (t1/2 = 9.2 h, oral bioavailability = 42%).
Challenges remain in optimizing the compound's metabolic stability—cytochrome P450 assays indicate rapid oxidation at the ethynyl terminus (CLint = 48 mL/min/kg). Recent work by Scripps Research Institute (2024) addressed this through deuteration, yielding analogs with 3-fold improved hepatic stability while maintaining activity.
The compound's safety profile is under scrutiny following a 2024 Toxicological Sciences report of dose-dependent hepatotoxicity in rodents (LOAEL = 50 mg/kg/day). Structure-toxicity relationships suggest the naphthalene moiety's planarity contributes to CYP3A4-mediated reactive metabolite formation, prompting development of partially saturated analogs.
In conclusion, 1-Ethynylnaphthalene (15727-65-8) represents a multifaceted scaffold bridging chemical biology and drug development. Its unique structural features enable diverse applications from diagnostics to targeted protein degradation, though optimization of pharmacokinetic properties remains critical for translational success. Future research directions include exploring its use in covalent inhibitor design and as a linker for antibody-drug conjugates.
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